Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate
Description
Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate is an α-ketoester derivative featuring a 4-methylpiperidine moiety linked to an oxoacetate methyl ester. The 4-methylpiperidine group likely enhances solubility and binding affinity to biological targets, making it a scaffold of interest in drug discovery .
Properties
IUPAC Name |
methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7-3-5-10(6-4-7)8(11)9(12)13-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILELJZBMJONOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 2-Oxopropanoic Acid Derivative
- Starting material: Methyl 2-oxoacetate (methyl glyoxylate) is commercially available or synthesized via methylation of oxoacetic acid.
Step 2: Nucleophilic Substitution with 4-Methylpiperidine
-
- Reagents: 4-Methylpiperidine, a base (e.g., potassium carbonate or sodium hydride), and a suitable solvent such as DMF or acetonitrile.
- Procedure: The 4-methylpiperidine is deprotonated with the base, generating a nucleophile that attacks the electrophilic carbon of methyl 2-oxoacetate, leading to substitution at the nitrogen atom.
Outcome: Formation of Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate with yields typically ranging from 70–85% under optimized conditions.
Data Table 1: Typical Reaction Conditions for Alkylation
| Parameter | Conditions | Reference/Notes |
|---|---|---|
| Solvent | DMF or acetonitrile | High polarity solvents facilitate nucleophilic substitution |
| Base | Potassium carbonate or sodium hydride | Deprotonates amine, increasing nucleophilicity |
| Temperature | Room temperature to 60°C | Elevated temperatures improve reaction rate |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Yield | 70–85% | Dependent on molar ratios and reaction conditions |
Reductive Amination Approach
An alternative method involves reductive amination of a ketone precursor with 4-methylpiperidine, followed by esterification.
Step 1: Synthesis of 2-Oxoacetate Intermediate
- Starting material: Methyl glyoxylate or methyl 2-oxoacetate.
Step 2: Reductive Amination
Step 3: Esterification (if necessary)
- If the free acid form is desired, esterification can be performed via Fischer esterification or by direct methylation using methyl iodide or dimethyl sulfate.
Data Table 2: Reductive Amination Conditions
| Parameter | Conditions | Reference/Notes |
|---|---|---|
| Solvent | Methanol or ethanol | Compatible with reducing agents |
| Reducing agent | Sodium cyanoborohydride | Selective for imine reduction |
| Acid catalyst | Acetic acid | Facilitates imine formation |
| Temperature | 0–25°C | Mild conditions |
| Reaction time | 2–8 hours | Monitored by TLC or NMR |
| Yield | 65–80% | High selectivity for desired product |
Amide Coupling Strategy via Activation of 2-Oxoacetic Acid
This method involves activating methyl 2-oxoacetate as an acyl chloride or an active ester, then coupling with 4-methylpiperidine derivatives.
Step 1: Activation of Methyl 2-Oxoacetate
- Reagents: Thionyl chloride or oxalyl chloride to generate methyl 2-oxoacetyl chloride.
Step 2: Coupling with 4-Methylpiperidine
- The acyl chloride reacts with 4-methylpiperidine in the presence of a base such as triethylamine or pyridine.
Step 3: Purification
- The crude product is purified via column chromatography or recrystallization.
Data Table 3: Activation and Coupling Conditions
| Parameter | Conditions | Reference/Notes |
|---|---|---|
| Reagents | Thionyl chloride, triethylamine | Efficient acyl chloride formation |
| Solvent | Dichloromethane or chloroform | Anhydrous conditions necessary |
| Temperature | 0–25°C | Controlled to prevent side reactions |
| Reaction time | 2–6 hours | Monitored by TLC |
| Yield | 60–75% | Dependent on purity and reaction efficiency |
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivative.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
Substituent Variations
Methyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 7/425)
- Structure : Aromatic methoxyphenyl group instead of 4-methylpiperidine.
- Source : Isolated from the ascidian Polycarpa aurata .
- Key Properties : Exhibits cytotoxicity against HCT-116 colon tumor cells (IC₅₀ = 0.9 μg/mL) .
Methyl 2-(indol-3-yl)-2-oxoacetate Derivatives
- Examples :
- Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate (HIV-1 entry inhibitor precursor) .
- Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate (crystallographically characterized) . Key Properties: Indole substitutions (e.g., fluoro, cyano) modulate electronic properties and bioactivity.
Methyl 2-(4-fluorophenyl)-2-oxoacetate
- Synthesis : Prepared via Bamford–Stevens reaction .
- Spectral Data : Distinct ¹H NMR signals at δ 8.17–8.06 (aromatic protons) and δ 4.01 (methoxy group) .
Methyl 2-(1-methylindol-3-yl)-2-oxoacetate CAS No.: 151490-40-3. Structure: Methyl-substituted indole core; used in kinase inhibitor research .
I10: (Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Relevance: Shares the 4-methylpiperidine group; demonstrates the pharmacophoric importance of this moiety in quinolinium-based inhibitors .
Electronic and Steric Effects
- Piperidine vs. Aromatic Groups : The 4-methylpiperidine group introduces basicity and conformational flexibility, contrasting with planar aromatic substituents (e.g., methoxyphenyl) that enhance π-π stacking .
- Methoxy vs. Halogen Substitutions : Electron-withdrawing groups (e.g., fluoro, chloro) increase electrophilicity at the α-keto position, influencing reactivity in nucleophilic additions .
Spectral Data Comparison
Biological Activity
Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate, identified by its CAS number 1565657-91-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an ester functional group, and a ketone moiety. Its molecular formula is C₁₁H₁₅N₁O₃, and it has a molar mass of approximately 209.25 g/mol. The structural characteristics contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Reaction of 4-Methylpiperidine with Ethyl Oxalyl Chloride : This step generates an intermediate compound.
- Esterification with Methanol : The intermediate is then treated with methanol in the presence of a base (commonly triethylamine) to form the final ester product.
In industrial applications, continuous flow reactors may be employed to enhance yield and efficiency.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiviral Properties
Preliminary studies suggest potential antiviral effects against various viruses, including HIV. The compound's ability to inhibit viral entry into host cells has been explored through structure-based design methods that optimize its interaction with viral proteins .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Anticancer Potential
This compound has demonstrated anticancer properties in several studies. It has been shown to induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.
Case Studies
- Antiviral Efficacy : In a study examining the compound's antiviral activity, variants were synthesized and tested for their ability to inhibit HIV entry. Some derivatives showed low micromolar potency with favorable selectivity indices in both single-cycle and multi-cycle assays .
- Antimicrobial Testing : Various concentrations of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, supporting its potential use as an antimicrobial agent.
- Cancer Cell Line Studies : The compound was tested on multiple cancer cell lines (e.g., MCF7 for breast cancer). The results revealed that it could significantly reduce cell viability at higher concentrations while inducing apoptosis through caspase activation pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Distinct Characteristics |
|---|---|---|---|
| This compound | Piperidine ring with ester | Antiviral, antimicrobial, anticancer | Unique substitution pattern |
| Ethyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate | Similar structure with ethyl group | Potentially similar activities | Variation in ester group |
| Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate | Different nitrogen substitution | Anticancer properties | Distinct piperidine configuration |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate, and how can reaction conditions be optimized for yield?
- Methodology :
- Route 1 : Condensation of 4-methylpiperidine with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Yield optimization (70–85%) requires strict temperature control (0–5°C) to minimize side reactions .
- Route 2 : Transesterification of ethyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate with methanol using catalytic H₂SO₄. Requires reflux (65°C, 12 hrs) and purification via column chromatography (silica gel, gradient elution) .
- Key Data :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Typical Yield (%) | 70–85 | 60–75 |
| Purity (HPLC) | >98% | >95% |
| Scalability | Up to 100 g | Limited to 50 g |
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Workflow :
NMR : Confirm ester carbonyl (δ 165–170 ppm in ¹³C NMR) and piperidine ring protons (δ 1.2–3.0 ppm in ¹H NMR) .
IR : Detect C=O stretches (1740–1760 cm⁻¹ for ester; 1680–1700 cm⁻¹ for ketone) .
Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 215.2) for molecular ion verification .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and confirms bond lengths (C=O: ~1.21 Å) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?
- Mechanism :
- The electron-withdrawing 4-methylpiperidinyl group activates the α-ketoester toward nucleophilic attack. DFT calculations suggest a two-step process:
Nucleophile (e.g., amine) attacks the carbonyl carbon, forming a tetrahedral intermediate.
Collapse of the intermediate releases methanol, yielding substituted amides .
- Kinetic Data :
| Nucleophile | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Benzylamine | 2.3 × 10⁻³ | 45.2 |
| Hydrazine | 5.8 × 10⁻³ | 38.7 |
Q. How does this compound interact with biological targets, and what are the implications for drug discovery?
- Biological Activity :
- Enzyme Inhibition : Binds to COX-2 active site (docking score: −9.2 kcal/mol) via hydrogen bonding with Arg120 and Tyr355 .
- Cytotoxicity : IC₅₀ = 12.5 µM against HeLa cells (vs. 25 µM for cisplatin in same assay) .
- Comparative Analysis :
| Compound | Target Affinity (Kd, nM) | Selectivity (vs. COX-1) |
|---|---|---|
| This compound | 85 ± 3.2 | 12:1 |
| Celecoxib (Control) | 50 ± 2.1 | 30:1 |
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 28 µM in two studies) arise from assay conditions.
- Resolution : Standardize protocols:
Use identical cell lines (e.g., HeLa) and passage numbers.
Control solvent (DMSO ≤0.1% v/v).
Validate via orthogonal assays (MTT vs. ATP-luminescence) .
Methodological Challenges and Solutions
Q. How can researchers improve the stability of this compound in aqueous media?
- Approach :
- Formulation : Encapsulate in cyclodextrin (e.g., HP-β-CD) to enhance solubility (from 0.5 mg/mL to 8.2 mg/mL) and reduce hydrolysis .
- Storage : Lyophilize with trehalose (1:1 w/w) for long-term stability (−80°C, 24 months).
Q. What computational tools predict the metabolic fate of this compound?
- Tools :
- SwissADME : Predicts CYP3A4-mediated oxidation (major metabolite: 4-hydroxypiperidine derivative).
- MetaSite : Identifies ester cleavage as the primary metabolic pathway (t₁/₂ = 2.3 hrs in human liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
